molecular formula C9H13N3O2 B13343318 Methyl 5-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate

Methyl 5-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate

Cat. No.: B13343318
M. Wt: 195.22 g/mol
InChI Key: RZLWBVPLKFIWBA-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate is a fused heterocyclic compound featuring a pyrazolo-pyridine core with a partially saturated ring system. The methyl ester at position 3 and the methyl substituent at position 5 contribute to its physicochemical and pharmacological properties. This compound belongs to a broader class of pyrazolo-pyridine derivatives, which are explored for therapeutic applications due to their structural versatility and ability to interact with biological targets such as enzymes and receptors .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 5-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-12-4-3-7-6(5-12)8(11-10-7)9(13)14-2/h3-5H2,1-2H3,(H,10,11)

InChI Key

RZLWBVPLKFIWBA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=NN2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis via Cyclocondensation of 2-Oxo-1,2,3,4-tetrahydropyridine Derivatives

This method involves the cyclization of 2-oxo-1,2,3,4-tetrahydropyridine derivatives with hydrazine or hydrazine derivatives to form the pyrazolo[4,3-c]pyridine core:

  • Starting Material: 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates or related esters.
  • Reaction Conditions: Treatment with hydrazine hydrate in ethanol under reflux conditions facilitates the formation of the pyrazolopyridine ring through nucleophilic attack and subsequent cyclization.
  • Key Steps:
    • Formation of hydrazone intermediates.
    • Cyclization via intramolecular nucleophilic substitution.
    • Methylation at the 5-position using methylating agents like methyl iodide or dimethyl sulfate to introduce the methyl group.

Research Support:
Wang et al. (2018) demonstrated the synthesis of methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates from tetrahydropyridine derivatives via Vilsmeier–Haack formylation followed by hydrazine-mediated cyclization, which is adaptable for the target compound with modifications to introduce methyl groups at specific positions.

Functionalization of Pyridine Precursors via Nucleophilic Substitution and Cyclization

This approach employs halogenated pyridine derivatives as precursors:

  • Starting Material: 3-Nitropyridines or 2-chloropyridines bearing suitable substituents.
  • Reaction Conditions: Nucleophilic aromatic substitution (SNAr) reactions with hydrazine or hydrazine derivatives, often in polar aprotic solvents like DMF or acetonitrile, under reflux.
  • Key Steps:
    • Substitution of halogen with hydrazine to generate hydrazino intermediates.
    • Cyclization with appropriate esters or formyl compounds to form the pyrazolopyridine core.
    • Methylation at the 5-position using methylating agents.

Research Support:
A recent study detailed the synthesis of pyrazolopyridines from 2-chloro-3-nitropyridines via SNAr reactions, followed by cyclization with hydrazine derivatives, yielding compounds similar to the target molecule (see).

One-Pot Multi-Step Protocols Incorporating Diazotization and Cyclization

This method integrates diazotization of aromatic amines with subsequent cyclization:

  • Starting Material: Aromatic amines or aniline derivatives.
  • Reaction Conditions: Diazotization with sodium nitrite in acidic media, followed by coupling with hydrazine derivatives and cyclization steps in a one-pot process.
  • Key Steps:
    • Formation of diazonium salts.
    • Azo-coupling with hydrazine derivatives.
    • Cyclization under basic conditions to form the pyrazolo[4,3-c]pyridine core.
    • Methylation at the 5-position.

Research Support:
The method described by the authors of highlights the efficiency of one-pot protocols for constructing pyrazolopyridine frameworks from diazonium salts and hydrazines, which can be adapted for methyl substitution.

Data Table: Comparison of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Advantages Limitations
Cyclocondensation 2-oxo-1,2,3,4-tetrahydropyridine derivatives Hydrazine, methylating agents Reflux, mild to moderate High selectivity, straightforward Requires pre-synthesis of tetrahydropyridine derivatives
Nucleophilic Substitution Halogenated pyridines (e.g., 3-nitropyridines) Hydrazine derivatives Reflux in DMF or acetonitrile Widely applicable, versatile Multiple steps, possible side reactions
One-Pot Diazotization Aromatic amines Sodium nitrite, acids, hydrazine Controlled temperature, reflux Efficient, fewer purification steps Sensitive to reaction conditions, handling diazonium salts
Nucleophilic Addition & Cyclization Methyl hydrazines, pyridines Reflux, acids/bases Mild to moderate Flexibility in substituents Requires multiple steps, purification

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester moiety (-COOCH₃) undergoes nucleophilic substitution reactions under basic or acidic conditions. Key transformations include:

Reaction TypeReagents/ConditionsProduct FormedYield Optimization Strategies
HydrolysisNaOH/H₂O (aqueous), reflux5-Methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acidpH control (7–9) minimizes side reactions
TransesterificationAlcohol (ROH), acid catalyst (H₂SO₄)Corresponding alkyl estersExcess alcohol drives equilibrium

This reactivity enables derivatization for enhanced solubility or biological activity profiling.

Functionalization of the Pyrazolo-Pyridine Core

The bicyclic system participates in electrophilic substitutions and ring-modification reactions:

2.1. Electrophilic Aromatic Substitution

Limited due to electron-deficient nature, but directed metallation strategies enable regioselective modifications:

  • Lithiation : LDA/THF at -78°C generates a lithiated intermediate at C5, reacting with electrophiles (e.g., aldehydes, alkyl halides) .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at activated positions (C2 or C6), though yields are moderate (40–60%) .

2.2. Ring-Opening and Rearrangement

Under strong acidic conditions (HCl, Δ), the tetrahydropyridine ring opens to form linear intermediates, which can cyclize into novel heterocycles (e.g., pyrimidines) .

Alkylation and Acylation at Nitrogen Centers

The secondary amine in the tetrahydropyridine ring undergoes alkylation/acylation:

Reaction TypeReagentsProduct ExampleKey Findings
Alkylation3-Bromo-N-Boc-propylamine, K₂CO₃ N-Alkylated derivatives with Boc protectionScalable under mild conditions (rt, 12h)
AcylationAcetyl chloride, pyridineN-Acetylated analogsSteric hindrance limits reactivity

These modifications are critical for tuning pharmacokinetic properties in drug discovery .

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Boronic acids react at C3 or C5 positions using Pd(PPh₃)₄/Na₂CO₃.

  • Buchwald-Hartwig : Aryl halides couple with the amine group under Pd₂(dba)₃/XPhos catalysis .

Cyclization and Heterocycle Formation

The compound serves as a precursor in multi-component reactions:

  • With Aldehydes and Meldrum’s Acid : Forms fused pyrimidinones under thermal conditions (Δ, 80°C) .

  • Diazepine Formation : Reacts with 1,2-diamines to generate pyrazolo-diazepine scaffolds, relevant to CNS drug design .

Reduction and Oxidation Pathways

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol (-CH₂OH).

  • Oxidation : MnO₂ selectively oxidizes the tetrahydropyridine ring to a pyridine derivative .

Key Research Findings

  • Thermal Stability : Decomposes above 200°C, necessitating low-temperature reactions for sensitive modifications .

  • Biological Relevance : N-Alkylated derivatives show enhanced binding to kinase targets (IC₅₀ < 1 μM in preliminary assays) .

  • Scalability : Continuous-flow reactors improve yield (>85%) in ester hydrolysis compared to batch methods.

Scientific Research Applications

Methyl 5-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific biological context and target enzymes .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

a) Pyrazole-Pyridine Ring Fusion Differences
  • Methyl 2-methyl-3-phenyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate (): Differs in the ring fusion position ([4,3-b] vs. [4,3-c]), altering the spatial arrangement of substituents.
  • Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate (): Features a bromine atom at position 3 instead of the methyl ester. Bromine’s electron-withdrawing nature may enhance electrophilic reactivity, making this compound suitable for cross-coupling reactions in medicinal chemistry .
b) Ester Group Modifications
  • This modification could affect pharmacokinetics in drug development .
c) Substituent Effects on Bioactivity
  • 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives (): These analogs incorporate the tetrahydropyrazolo[4,3-c]pyridine moiety as part of a larger TLR7-9 antagonist scaffold. The target compound’s methyl ester may serve as a precursor for such derivatives, where ester hydrolysis could yield carboxylic acids for further functionalization .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Relevance
Methyl 5-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate ~235.3 Not reported Methyl ester (C3), Methyl (C5) Potential intermediate for TLR antagonists
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid () 177.16 273–278.5 Carboxylic acid (C3), Methyl (N1) Research reagent for synthesis
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate () ~217.2 Not reported Pyridinyl (C3), Methyl ester (C5) Similarity score: 0.81
O5-tert-butyl O3-ethyl 4-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3,5-dicarboxylate () 309.37 Not reported tert-butyl (C5), Ethyl (C3) High lipophilicity for drug design

Biological Activity

Methyl 5-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate (CAS Number: 2110692-45-8) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique pyrazolo[4,3-c]pyridine scaffold, which is known for its significant biological activity. The molecular formula is C9H13N3O2C_9H_{13}N_3O_2 with a molecular weight of 195.22 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC₉H₁₃N₃O₂
Molecular Weight195.22 g/mol
CAS Number2110692-45-8

Antitumor Activity

Recent studies have highlighted the antitumor potential of various pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit inhibitory effects on key cancer-related targets such as BRAF(V600E) and EGFR. For instance, certain pyrazole derivatives have shown promising results against breast cancer cell lines such as MCF-7 and MDA-MB-231, particularly when combined with established chemotherapeutic agents like doxorubicin .

Anti-inflammatory and Antibacterial Properties

Pyrazole derivatives have also been documented for their anti-inflammatory properties. In vitro studies suggest that they can inhibit pro-inflammatory cytokines such as TNFα and IL-1. Additionally, some derivatives demonstrate moderate antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, making them potential candidates for further development as antimicrobial agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its chemical structure. Modifications at various positions on the pyrazole ring can enhance or diminish its pharmacological effects. For example:

  • Substituents : The presence of electron-withdrawing groups has been correlated with increased antitumor activity.
  • Ring Modifications : Alterations to the nitrogen atoms in the pyrazole ring may affect binding affinity to target enzymes or receptors.

Case Studies

  • Antitumor Efficacy : A study evaluating a series of substituted pyrazoles revealed that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests significant potential as an anticancer agent .
  • Anti-inflammatory Effects : Another investigation into the anti-inflammatory properties demonstrated that this compound could reduce IL-6 production in human chondro-sarcoma cells by inhibiting p38 MAPK signaling pathways .

Q & A

Q. Basic

  • X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) is essential for resolving the fused heterocyclic structure, with parameters like space group P21/c and unit cell dimensions (e.g., a = 8.8731 Å, b = 19.9044 Å) providing structural validation .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to confirm substituent positions, with methyl groups at δ 2.5–3.5 ppm and pyridine protons in aromatic regions .
  • Mass spectrometry : High-resolution LC-MS or ESI-MS confirms molecular weight (e.g., m/z 249.1 for [M+H]+^+) .

What are the known pharmacological targets or biological applications of this compound?

Basic
The tetrahydropyrazolo-pyridine scaffold is explored as a TLR7-9 antagonist, particularly for autoimmune diseases like systemic lupus erythematosus (SLE). Derivatives with morpholine or quinoline substituents show binding affinity to TLR receptors, validated via in vitro inhibition assays .

How can reaction conditions be optimized to improve synthetic yield and purity?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMF or NMP) enhance cyclization efficiency at 80–100°C .
  • Catalysis : Acidic conditions (e.g., acetic acid in ethanol) promote hydrazone formation, while iodine or metal catalysts improve regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or preparative HPLC isolates the product from byproducts like unreacted azides or esters .

How should researchers resolve contradictions between spectroscopic data and crystallographic results?

Advanced
Discrepancies in NMR shifts (e.g., unexpected splitting) vs. X-ray bond angles may arise from dynamic effects (e.g., ring puckering). Strategies include:

  • Variable-temperature NMR to detect conformational flexibility .
  • DFT calculations to model optimized geometries and compare with experimental data .
  • Multi-nuclear NMR (e.g., 15N^{15}N-labeling) to resolve overlapping signals in fused heterocycles .

What computational methods are employed to study its interactions with biological targets?

Q. Advanced

  • Molecular docking : AutoDock or Schrödinger Suite models binding to TLR7-9, using crystal structures (PDB: 5GMH) for receptor alignment .
  • MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Predict bioactivity using descriptors like logP, polar surface area, and H-bond donors .

What are the key challenges in purifying this compound, and how are they addressed?

Q. Advanced

  • Byproduct removal : Azide intermediates or ester hydrolysis products require gradient elution (e.g., 5–50% MeOH in DCM) .
  • Hygroscopicity : Store under inert gas (N2_2) at -20°C to prevent moisture absorption .
  • Chiral impurities : Chiral HPLC with cellulose columns resolves enantiomers if asymmetric centers exist .

What strategies enable regioselective functionalization of the pyrazolo-pyridine core?

Q. Advanced

  • Directed C-H activation : Pd-catalyzed coupling at C-5 or C-7 positions using bromo/iodo precursors .
  • Protecting groups : Boc or tert-butyl esters shield reactive sites during alkylation/acylation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 10 hrs) for halogenation or amidation .

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